3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O4/c1-20-13-7-10(15(18)19)6-12(17)14(13)21-8-9-2-4-11(16)5-3-9/h2-7H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDLJFYDDBKAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxy-3-methoxybenzoic acid, followed by the protection of the hydroxyl group. The protected intermediate is then subjected to a nucleophilic substitution reaction with 4-bromobenzyl bromide to introduce the 4-bromobenzyl group. Finally, deprotection yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the benzoic acid moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-[(3’-bromobenzyloxy)phenyl]boronic acid
- 4-Bromobenzylphosphonic acid
- 3-Bromo-4-nitrobenzoic acid
Uniqueness
3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid is a brominated aromatic compound with potential applications in agricultural and medicinal fields. This article delves into its biological activities, including its efficacy as an agricultural agent and its potential therapeutic effects.
The compound features a bromine atom, a methoxy group, and an ether linkage, which may contribute to its biological activities. Its chemical structure can be represented as follows:
1. Agricultural Applications
Research indicates that 3-bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid exhibits significant agricultural activity, particularly as a herbicide and fungicide.
- Inhibition of Pathogens : The compound has shown effective inhibition against pathogens such as Cytospora mandshurica and Coniella diplodiella, which are detrimental to crop health. In laboratory settings, the compound demonstrated an inhibition rate of 62% on barnyard grass roots and 66.8% on stems .
- Growth Regulation : Additionally, it appears to regulate plant growth positively, suggesting its potential use in enhancing crop yields while controlling weed populations .
2. Antioxidant Properties
Studies on brominated phenolic compounds have indicated that similar structures possess significant antioxidant capabilities. The compound's structure may allow it to scavenge free radicals effectively, thereby protecting cells from oxidative stress .
Case Studies
Several studies have explored the biological effects of brominated compounds:
- Study on Antioxidant Activity : A study demonstrated that bromophenol derivatives could ameliorate oxidative damage in HaCaT keratinocytes by increasing the expression of antioxidant proteins such as TrxR1 and HO-1 . This suggests that 3-bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid could exhibit similar protective effects.
- Cancer Cell Viability : Another study focused on the cytotoxic effects of bromophenol compounds against leukemia K562 cells, revealing significant reductions in cell viability and induction of apoptosis . This underlines the importance of further exploring the anticancer potential of structurally related compounds.
Comparative Data Table
| Activity Type | Compound | Effectiveness |
|---|---|---|
| Fungicidal | 3-Bromo-4-((4-bromobenzyl)oxy)-5-methoxybenzoic acid | Inhibition rate: 62% (roots), 66.8% (stems) |
| Antioxidant | Related Bromophenols | Significant ROS scavenging |
| Anticancer | Bromophenol Derivatives | Induced apoptosis in K562 cells |
Q & A
Q. What analytical techniques differentiate between polymorphic forms of this compound?
- Methodology : Use PXRD to identify crystalline phases. Compare DSC thermograms (melting points, enthalpy changes). Solubility studies (e.g., in DMSO or ethanol) can correlate polymorph stability with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
